![molecular formula C20H21FN2O4 B2363472 N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942010-95-9](/img/structure/B2363472.png)

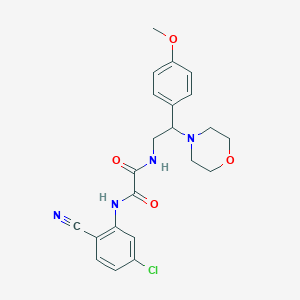

N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . They have shown potential anticancer activity .

Synthesis Analysis

Benzodioxole derivatives have been synthesized through a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .

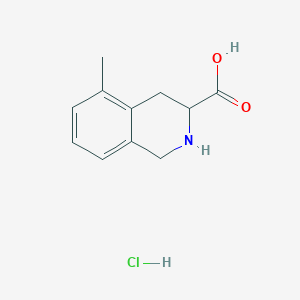

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .

Chemical Reactions Analysis

Benzodioxole derivatives have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .

Physical And Chemical Properties Analysis

The physical properties of dioxole functionalized metal–organic frameworks (MOFs) have been reported .

科学的研究の応用

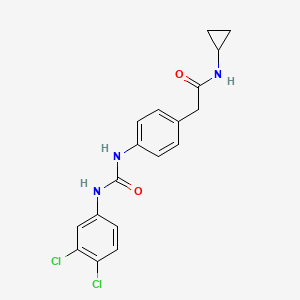

Organic Synthesis

The benzo[d][1,3]dioxole moiety is integral to many natural products and synthetic compounds. It is particularly valued in organic synthesis for its potential to create complex molecular structures. This compound can serve as a precursor or intermediate in the synthesis of various organoselenium compounds, which have applications in pharmaceuticals, ligand chemistry, and catalysis .

Pharmaceutical Development

Compounds with the benzo[d][1,3]dioxole structure have shown significant promise in pharmaceutical development. They are present in compounds with antitumor, antimicrobial, and COX-2 inhibitor activities. The specific compound could be explored for its potential in these areas, especially considering its unique fluorophenyl and morpholinoethyl groups .

Biochemistry

In biochemistry, the benzo[d][1,3]dioxole framework is associated with a variety of biological activities. It could be used to design and synthesize bioactive molecules that interact with specific enzymes or receptors within the body, potentially leading to new treatments for diseases .

Antioxidant Properties

Organoselenium compounds, which can be synthesized using this compound as a starting material, are known for their antioxidant properties. These properties are crucial in the development of supplements and drugs that protect cells from oxidative stress .

Antitumor Activity

The compound’s structural features suggest potential antitumor activity. Its synthesis and incorporation into novel organoselenium compounds could lead to the development of new anticancer agents, as organoselenium compounds have been shown to induce apoptotic cell death in cancer cells .

Antimicrobial Applications

The benzo[d][1,3]dioxole core is also found in compounds with antimicrobial properties. The compound could be utilized in the synthesis of new antimicrobial agents, which are increasingly important in the fight against drug-resistant bacteria .

Catalysis

Organoselenium compounds derived from this compound could be used as catalysts in organic reactions. Their unique electronic and steric properties may offer advantages in selectivity and reaction rates for various chemical transformations .

Semiconducting Materials

The electronic properties of the benzo[d][1,3]dioxole moiety make it a candidate for use in the development of semiconducting materials. These materials have wide-ranging applications in electronics and photonics .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4/c21-16-4-1-14(2-5-16)17(23-7-9-25-10-8-23)12-22-20(24)15-3-6-18-19(11-15)27-13-26-18/h1-6,11,17H,7-10,12-13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNDKAXAQDSHLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)

![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)

![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)

![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)

![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)

![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)